2-Amino-5-bromo-2'-fluorobenzophenone chemical properties
2-Amino-5-bromo-2'-fluorobenzophenone chemical properties
An In-depth Technical Guide to 2-Amino-5-bromo-2'-fluorobenzophenone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2-Amino-5-bromo-2'-fluorobenzophenone, a key chemical intermediate for researchers, scientists, and drug development professionals. The document delineates its chemical identity, physicochemical properties, spectroscopic profile, and core reactivity. A significant focus is placed on its pivotal role as a precursor in the synthesis of heterocyclic compounds, particularly 1,4-benzodiazepine derivatives. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to offer a field-proven perspective on its application in medicinal chemistry and organic synthesis.
Chemical Identity and Physicochemical Properties
2-Amino-5-bromo-2'-fluorobenzophenone is a substituted benzophenone derivative whose utility in organic synthesis is largely defined by the strategic placement of its functional groups.[1] Its IUPAC name is (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone.[1] The molecule's structure, featuring a nucleophilic amino group, a bromine atom amenable to substitution or coupling reactions, and a fluorinated phenyl ring, makes it a versatile building block for complex molecular architectures.[1]
Table 1: Physicochemical Properties of 2-Amino-5-bromo-2'-fluorobenzophenone
| Property | Value | Source(s) |
| CAS Number | 1479-58-9 | [1][2] |
| Molecular Formula | C₁₃H₉BrFNO | [1][2] |
| Molecular Weight | 294.12 g/mol | [1][3] |
| Appearance | Yellow solid/powder | [4] |
| Melting Point | 100-104 °C | [4][5] |
| Boiling Point | 450.9 ± 45.0 °C (Predicted) | [4][5] |
| Solubility | Insoluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). | [4][6] |
| InChI Key | XCOKDXNGCQXFCV-UHFFFAOYSA-N | [1][2] |
| Storage | Store in a dark, inert atmosphere at room temperature. Long-term storage at -20°C is recommended for optimal stability. | [1][4][6] |
Spectroscopic Profile
Characterization of 2-Amino-5-bromo-2'-fluorobenzophenone is routinely achieved through standard spectroscopic methods.
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Data is available in the NIST Chemistry WebBook, which is a critical resource for identity confirmation.[2][7]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry data is also available through the NIST database, allowing for determination of the molecular weight and fragmentation patterns.[2][7]
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UV/Vis Spectroscopy : The compound exhibits maximum absorbance (λmax) at 234 and 394 nm.[6]
Reactivity and Synthetic Utility
The synthetic value of 2-Amino-5-bromo-2'-fluorobenzophenone stems from its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzophenone core.[8] This arrangement is ideal for constructing complex heterocyclic systems through cyclization reactions.[8]
The primary reactive sites are:
-
The Amino Group (-NH₂) : Acts as a potent nucleophile, crucial for N-acylation and subsequent cyclization steps. It can also form hydrogen bonds, influencing the compound's biological interactions.[1][9]
-
The Bromine Atom (-Br) : Can be displaced in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for further molecular elaboration.[1] The presence of bromine on the resulting heterocyclic scaffold can significantly modulate the pharmacological activity of the final product.[9]
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The Ketone Carbonyl Group (C=O) : The electrophilic carbon of the ketone is a key site for reactions leading to the formation of seven-membered rings, characteristic of benzodiazepines.[8]
This strategic combination of reactive sites makes the compound a cornerstone precursor for a variety of nitrogen-containing heterocycles, including quinazolines, acridones, and most notably, 1,4-benzodiazepines.[8]
Figure 1: Conceptual workflow from precursor to pharmacological effect.
Application in 1,4-Benzodiazepine Synthesis
2-Amino-5-bromo-2'-fluorobenzophenone is a well-established precursor in the synthesis of pharmacologically significant 7-bromo-1,4-benzodiazepine derivatives.[8] These compounds are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8][9] For instance, it serves as an analytical reference standard and precursor in the synthesis of flubromazepam.[6][10]
The general synthetic strategy involves a two-step process: N-acylation of the amino group, followed by an intramolecular cyclization to form the characteristic seven-membered diazepine ring.[9]
Figure 2: General synthesis of a 1,4-benzodiazepine derivative.
Experimental Protocol: Synthesis of a Benzodiazepine Intermediate
The following protocol outlines the N-acylation of 2-Amino-5-bromo-2'-fluorobenzophenone, a critical first step in benzodiazepine synthesis. This procedure is adapted from analogous syntheses of related compounds.[9]
Objective: To synthesize 2-(2-chloroacetamido)-5-bromo-2'-fluorobenzophenone.
Materials:
-
2-Amino-5-bromo-2'-fluorobenzophenone
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
Ice-cold dilute aqueous ammonia
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 mole equivalent of 2-Amino-5-bromo-2'-fluorobenzophenone in anhydrous toluene.
-
Carefully add 2.0 mole equivalents of chloroacetyl chloride to the solution.
-
Heat the mixture to reflux for approximately 2.5 hours. The progress of the reaction can be monitored by observing the expulsion of hydrogen chloride gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the organic solution with ice-cold dilute aqueous ammonia to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude residue from ethanol to yield pure 2-(2-chloroacetamido)-5-bromo-2'-fluorobenzophenone.[9]
The subsequent step involves the cyclization of this chloroacetamide intermediate with ammonia to form the benzodiazepine ring.[9]
Safety and Handling
Proper handling of 2-Amino-5-bromo-2'-fluorobenzophenone is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.
-
GHS Hazard Classification : It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319).[5][11] It may also cause respiratory irritation (H335) and is potentially harmful if swallowed, inhaled, or in contact with skin.[5][12]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and tightly sealed safety goggles or face protection.[12][13] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or exposure limits are exceeded.[12]
-
Handling : Use only in a well-ventilated area, such as a chemical fume hood.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[14] Wash hands and any exposed skin thoroughly after handling.[12] Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
Conclusion
2-Amino-5-bromo-2'-fluorobenzophenone is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block in medicinal chemistry. Its primary significance lies in its role as a key precursor for the synthesis of 1,4-benzodiazepines and other complex heterocyclic systems. A thorough understanding of its chemical properties, synthetic applications, and handling requirements is crucial for its effective and safe utilization in research and drug development.
References
-
NIST. (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A.
-
Chemsrc. (n.d.). 2-Amino-2'-fluoro-5-bromobenzophenone | CAS#:1479-58-9. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromobenzophenone. Retrieved from [Link]
- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones.
-
NIST. (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenone and Its Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). 2-amino-2'-halo-5-nitro benzophenones - US3203990A.
-
ResearchGate. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-Amino-5-bromobenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link]
Sources
- 1. 2-Amino-5-bromo-2'-fluorobenzophenone|CAS 1479-58-9 [benchchem.com]
- 2. 2-Amino-5-bromo-2'-fluorobenzophenone [webbook.nist.gov]
- 3. 2-Amino-5-bromo-2'-fluorobenzophenone, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-Amino-2'-fluoro-5-bromobenzophenone CAS#: 1479-58-9 [m.chemicalbook.com]
- 5. 2-Amino-2'-fluoro-5-bromobenzophenone | CAS#:1479-58-9 | Chemsrc [chemsrc.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-Amino-5-bromo-2'-fluorobenzophenone [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 2-Amino-5-bromobenzophenone | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
